![molecular formula C29H28FN5O4S2 B2614651 ethyl 2-(2-((4-benzyl-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393808-43-0](/img/structure/B2614651.png)
ethyl 2-(2-((4-benzyl-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a fluorobenzamido group, a triazole ring, a thioacetamido group, and a cyclopenta[b]thiophene carboxylate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves several steps, each introducing a different functional group. The synthesis could involve techniques such as Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and triazole rings, in particular, would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific functional groups present. For example, the benzyl group could undergo reactions at the benzylic position .Scientific Research Applications
Synthesis and Characterization
Compounds with complex structures similar to ethyl 2-(2-((4-benzyl-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have been synthesized using various methods, including S-arylation and Gewald reactions. These methods facilitate the creation of compounds with potential biological activities, leveraging techniques such as NMR, Raman, and infrared spectroscopy for characterization (Riadi et al., 2021), (Wardaman, 2000).
Biological Evaluation and Antimicrobial Activity
Several synthesized compounds, sharing structural motifs with the specified chemical, have been evaluated for their biological activities, including cytotoxic effects against cancer cell lines and antimicrobial properties. These studies are crucial for identifying new therapeutic agents (Raghavendra et al., 2016), (Spoorthy et al., 2021).
Antioxidant Studies
Research into compounds within this chemical class also extends to evaluating their potential antioxidant activities. Such studies are integral to discovering compounds that can mitigate oxidative stress, a factor in many chronic diseases (Raghavendra et al., 2016).
Heterocyclic Synthesis
The versatility of similar compounds in synthesizing heterocyclic systems underscores their utility in creating diverse molecular structures with potential application in drug discovery and development. These synthetic pathways enable the exploration of novel pharmacological activities (Mohareb et al., 2004).
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN5O4S2/c1-2-39-28(38)25-20-12-8-14-22(20)41-27(25)32-24(36)17-40-29-34-33-23(35(29)16-18-9-4-3-5-10-18)15-31-26(37)19-11-6-7-13-21(19)30/h3-7,9-11,13H,2,8,12,14-17H2,1H3,(H,31,37)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMQGXFCPNNCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2614573.png)
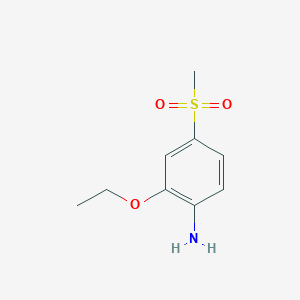
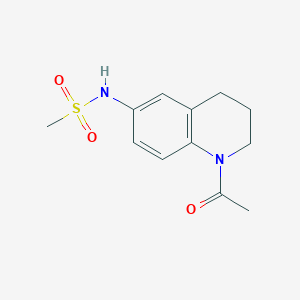
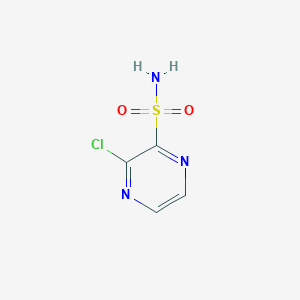
![ethyl 2-(2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2614578.png)
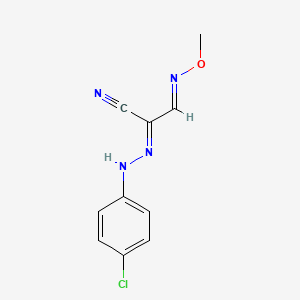
![9-(3-chloro-4-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2614581.png)
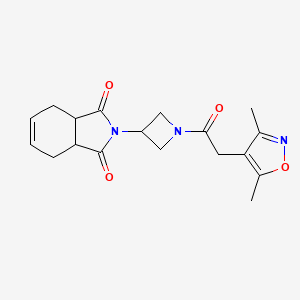
![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2614583.png)
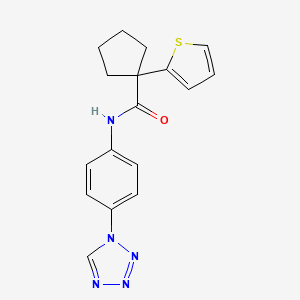
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2614585.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate](/img/structure/B2614587.png)
![N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614590.png)

